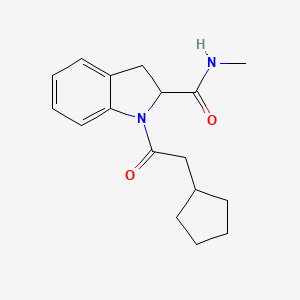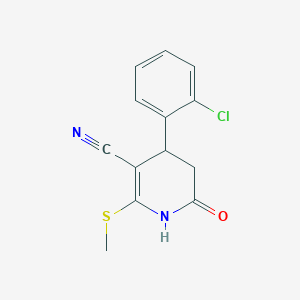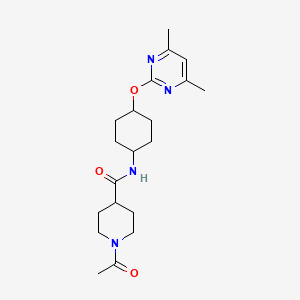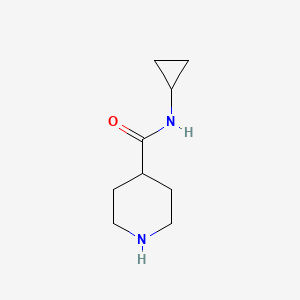
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution on the Phenyl Ring: The pyrazole ring is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl compound and a base.
Formation of the Piperidine Ring: The phenyl-pyrazole compound is then reacted with piperidine under suitable conditions to form the final product.
Hydrochloride Salt Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl compounds and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or phenyl rings.
Reduction: Reduced forms of the pyrazole or phenyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to interact with various biological targets, leading to inhibition or activation of specific pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: Another pyrazole-containing compound used in medicinal chemistry.
1-Methylpyrazole-4-boronic acid pinacol ester: A pyrazole derivative used in organic synthesis.
Uniqueness
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrazole-substituted phenyl ring makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.ClH/c1-18-11-15(10-17-18)13-4-2-12(3-5-13)14-6-8-16-9-7-14;/h2-5,10-11,14,16H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSCUQRPOVVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)
![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)

![2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B2413044.png)
![6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2413045.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B2413055.png)
